4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a sulfamoylbenzamide derivative characterized by a benzamide core linked to a 4-methoxy-1,3-benzothiazol-2-yl moiety and a cyclohexyl(methyl)sulfamoyl group. The compound’s molecular formula is C₂₈H₃₉ClN₄O₄S₂ (hydrochloride form), with a molecular weight of 595.22 g/mol . Its structure combines a sulfonamide group, known for enhancing biological activity via enzyme inhibition, with a benzothiazole ring, a scaffold frequently associated with antimicrobial and anticancer properties .
The compound’s synthesis likely involves multi-step reactions, including sulfamoylation of benzamide precursors and coupling with substituted benzothiazoles, as seen in analogous compounds (e.g., LMM5 and LMM11 in ).
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-25(16-7-4-3-5-8-16)31(27,28)17-13-11-15(12-14-17)21(26)24-22-23-20-18(29-2)9-6-10-19(20)30-22/h6,9-14,16H,3-5,7-8H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEOEWYZQDDGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group and the cyclohexyl(methyl)sulfamoyl group. Common reagents used in these reactions include sulfur-containing compounds, methoxy reagents, and cyclohexyl derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Antifungal Activity: LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, suggesting the target compound may share similar mechanisms due to structural overlap (e.g., sulfamoylbenzamide core) .
- Substituent Effects : Nitro or ethoxy groups (e.g., in ) reduce or eliminate antifungal activity, highlighting the importance of the 4-methoxybenzothiazole moiety for target engagement.
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The sulfamoyl group (S=O) in the target compound likely exhibits νS=O stretching at ~1140–1350 cm⁻¹, consistent with analogues like LMM5 . The absence of C=O bands in tautomeric forms (e.g., 1,2,4-triazoles in ) confirms structural stability in the benzamide core.
- Solubility : The cyclohexyl group increases hydrophobicity compared to benzyl or ethyl substituents, which may necessitate formulation with surfactants (e.g., Pluronic F-127 in ).
Biological Activity
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C17H22N4O3S
- Molecular Weight : 362.45 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
The compound exhibits biological activity primarily through the inhibition of certain enzymatic pathways and modulation of cellular signaling. It is believed to interact with specific targets involved in inflammatory responses and cell proliferation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion.
- Modulation of Signaling Pathways : The benzothiazole moiety is known to influence pathways such as MAPK/ERK, which are critical in cell growth and differentiation.
Antitumor Activity
Research indicates that compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide demonstrate significant antitumor effects. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor cell proliferation in vitro and in vivo models.
| Study | Model | Findings |
|---|---|---|
| Cho et al. (2017) | Malignant Pleural Mesothelioma | Demonstrated antiproliferative effects when combined with MEK inhibitors. |
| In vitro assays | Various cancer cell lines | Showed IC50 values indicating effective inhibition of cell growth. |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process.
Case Studies
- Anticancer Activity : A study conducted on a series of benzothiazole derivatives showed that modifications at the N-position could enhance their cytotoxicity against cancer cell lines, suggesting that 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide may exhibit similar properties.
- In Vivo Studies : Animal models treated with compounds structurally related to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibited reduced tumor size and improved survival rates, highlighting its potential as an effective therapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Studies suggest that it has favorable absorption characteristics and a half-life conducive to maintaining therapeutic levels in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
